molecular formula C13H12O2S B167924 2-[2-(2-Thienyl)ethyl]benzoic acid CAS No. 1622-54-4

2-[2-(2-Thienyl)ethyl]benzoic acid

Cat. No. B167924
CAS RN: 1622-54-4
M. Wt: 232.3 g/mol
InChI Key: BYSDXOIAAYZTBJ-UHFFFAOYSA-N
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Description

“2-[2-(2-Thienyl)ethyl]benzoic acid” is a chemical compound with the molecular formula C13H12O2S . It is an intermediate of phenothiidine . The compound appears as yellow crystals .


Synthesis Analysis

The synthesis of “2-[2-(2-Thienyl)ethyl]benzoic acid” involves the reaction of thiophene with formaldehyde and concentrated hydrochloric acid. This is followed by a reaction with triethyl phosphite .


Molecular Structure Analysis

The molecular weight of “2-[2-(2-Thienyl)ethyl]benzoic acid” is 232.3 . The average mass is 232.298 Da and the monoisotopic mass is 232.055801 Da .


Physical And Chemical Properties Analysis

The melting point of “2-[2-(2-Thienyl)ethyl]benzoic acid” is 110-111℃ and its boiling point is predicted to be 361.8±22.0 °C . The compound has a density of 1.255 and a pKa of 4.08±0.36 (Predicted) .

Scientific Research Applications

Biological Activities

Thiazole derivatives, which include “2-[2-(2-Thienyl)ethyl]benzoic acid”, have been found to have diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They are also known as painkillers or pain relievers.

Anti-Inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, discomfort, and other symptoms.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.

Antitumor Activity

Thiazole derivatives have been found to have antitumor properties . Antitumor drugs are used to prevent the growth of cancer cells.

Safety and Hazards

The safety symbol for “2-[2-(2-Thienyl)ethyl]benzoic acid” is GHS07 and the signal word is Warning . The hazard statements include H302-H312-H332 and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

2-(2-thiophen-2-ylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-6,9H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSDXOIAAYZTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167329
Record name 2-(2-(2-Thienyl)ethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Thienyl)ethyl]benzoic acid

CAS RN

1622-54-4
Record name 2-[2-(2-Thienyl)ethyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Thienyl)ethyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Thienyl)ethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-thienyl)ethyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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